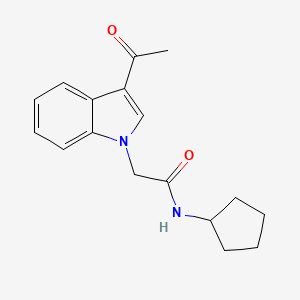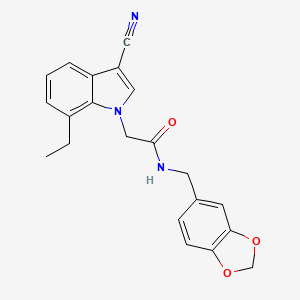![molecular formula C23H22N2O2 B3449472 2-[3-(CYCLOPROPYLCARBONYL)-1H-INDOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B3449472.png)
2-[3-(CYCLOPROPYLCARBONYL)-1H-INDOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Overview
Description
2-[3-(CYCLOPROPYLCARBONYL)-1H-INDOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[3-(CYCLOPROPYLCARBONYL)-1H-INDOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE, often involves multistep reactions. One common method involves the use of indole-3-carbaldehyde as a precursor . The reaction typically proceeds through a series of steps including condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(CYCLOPROPYLCARBONYL)-1H-INDOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For instance, oxidation of the indole ring may lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(CYCLOPROPYLCARBONYL)-1H-INDOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of key enzymes involved in disease pathways or by binding to specific receptors to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-2,3-dione: An oxidation product of indole derivatives.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
2-[3-(CYCLOPROPYLCARBONYL)-1H-INDOL-1-YL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE stands out due to its unique structure, which combines an indole ring with a quinoline moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(25-13-5-7-16-6-1-3-9-20(16)25)15-24-14-19(23(27)17-11-12-17)18-8-2-4-10-21(18)24/h1-4,6,8-10,14,17H,5,7,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHXEVTIGSUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3449390.png)
![Methyl 1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]indole-3-carboxylate](/img/structure/B3449402.png)


![methyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B3449408.png)
![7-amino-5-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3449415.png)
![ethyl 4-[N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3449421.png)
![2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3449427.png)
![N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B3449434.png)
![1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE](/img/structure/B3449438.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}nicotinamide](/img/structure/B3449452.png)
![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3449462.png)
![methyl 1-{2-[4-(ethoxycarbonyl)-1-piperidinyl]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B3449467.png)
![ETHYL 4-[2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B3449468.png)
